molecular formula C10H12BrNO B1411708 3-Bromo-N,N,5-trimethylbenzamide CAS No. 1369934-16-6

3-Bromo-N,N,5-trimethylbenzamide

Cat. No.: B1411708
CAS No.: 1369934-16-6
M. Wt: 242.11 g/mol
InChI Key: OUJMMVKPTHAVJM-UHFFFAOYSA-N
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Description

3-Bromo-N,N,5-trimethylbenzamide (CAS: Not explicitly provided; related compounds in ) is a brominated benzamide derivative featuring a benzamide core substituted with a bromine atom at position 3, two methyl groups on the nitrogen atom, and a methyl group at position 4. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical synthesis and materials science.

Properties

IUPAC Name

3-bromo-N,N,5-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJMMVKPTHAVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-N,N,5-trimethylbenzamide typically involves the bromination of N,N,5-trimethylbenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Chemical Reactions Analysis

3-Bromo-N,N,5-trimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Bromo-N,N,5-trimethylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N,5-trimethylbenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The bromine atom and the amide group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Key Structural Differences and Electronic Effects
Compound Name Substituents Electronic Effects Evidence
3-Bromo-N,N,5-trimethylbenzamide Br (C3), N,N-(CH₃)₂, CH₃ (C5) Moderate deactivation (Br: EWG), Steric hindrance from methyl groups
2-Amino-5-bromo-N,3-dimethylbenzamide NH₂ (C2), Br (C5), CH₃ (C3, N) Amino group (EDG) activates ring; Br (EWG) deactivates
3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide Br (C3), N,N-(CH₃)₂, CF₃O (C5) Strong deactivation (CF₃O: EWG), Increased acidity
3-Bromo-N-(1,3-thiazol-2-yl)benzamide Br (C3), thiazole (N-substituent) Thiazole introduces π-π interactions; Br deactivates
  • Key Insight: The position of bromine and substituents significantly alters electronic distribution. For example, the amino group in 2-Amino-5-bromo-N,3-dimethylbenzamide activates the ring for electrophilic substitution, whereas trifluoromethoxy in 3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide strongly deactivates it .
Table 3: Hazard Comparison of Brominated Benzamides
Compound Name Hazard Statements Precautionary Measures Evidence
3-Bromo-N,N,5-trimethylbenzamide No specific hazards reported Standard handling (gloves, ventilation)
3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide H315, H319, H335 (Skin/Eye irritation, Respiratory irritation) Avoid inhalation; use PPE
  • Key Insight : Electron-withdrawing groups like trifluoromethoxy may increase reactivity, leading to higher toxicity compared to methyl-substituted analogs .

Biological Activity

3-Bromo-N,N,5-trimethylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-N,N,5-trimethylbenzamide has the molecular formula C10H12BrNOC_{10}H_{12}BrNO and a molecular weight of approximately 243.11 g/mol. The compound features a bromine atom attached to a benzamide structure, which is further substituted with three methyl groups at the nitrogen and carbon positions.

PropertyValue
Molecular FormulaC10H12BrN O
Molecular Weight243.11 g/mol
CAS Number1369934-16-6
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that 3-Bromo-N,N,5-trimethylbenzamide exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, the compound demonstrated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, suggesting potent antimicrobial effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that 3-Bromo-N,N,5-trimethylbenzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for reducing inflammation in various conditions.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In cell line studies involving human cancer cells (e.g., breast and prostate cancer), 3-Bromo-N,N,5-trimethylbenzamide exhibited cytotoxic effects, leading to apoptosis as evidenced by increased caspase-3 activity. The compound appears to interfere with cell cycle progression, particularly at the G2/M phase.

The biological activity of 3-Bromo-N,N,5-trimethylbenzamide is thought to arise from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.

Further studies are needed to elucidate the precise molecular interactions and pathways affected by this compound.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • Objective : Assess the effectiveness against bacterial strains.
    • Results : Showed significant inhibition with MIC values ranging from 1-10 µg/mL for various strains.
    • : Promising candidate for developing new antimicrobial agents.
  • Anti-inflammatory Research :
    • Objective : Evaluate cytokine production in LPS-stimulated macrophages.
    • Results : Reduced TNF-α and IL-6 levels significantly compared to control.
    • : Potential therapeutic application in inflammatory diseases.
  • Anticancer Investigation :
    • Objective : Determine cytotoxic effects on cancer cell lines.
    • Results : Induced apoptosis and cell cycle arrest; increased caspase-3 activity noted.
    • : Further exploration warranted for cancer treatment applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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